Cas no 2613422-96-9 ((2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid)

(2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2613422-96-9
- (2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid
- EN300-27703613
- (2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid
-
- MDL: MFCD33031660
- インチ: 1S/C12H17NO5/c1-12(2,3)18-11(16)13-6-7-17-9(8-13)4-5-10(14)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)/b5-4+
- InChIKey: KEELDCCXTGXVCY-SNAWJCMRSA-N
- SMILES: O(C(N1C=C(/C=C/C(=O)O)OCC1)=O)C(C)(C)C
計算された属性
- 精确分子量: 255.11067264g/mol
- 同位素质量: 255.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 392
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 76.1Ų
(2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27703613-10.0g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-27703613-5.0g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Enamine | EN300-27703613-0.05g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
Enamine | EN300-27703613-0.25g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 0.25g |
$538.0 | 2025-03-20 | |
Enamine | EN300-27703613-10g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95% | 10g |
$4667.0 | 2023-09-10 | |
1PlusChem | 1P028BVA-2.5g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid |
2613422-96-9 | 95% | 2.5g |
$2691.00 | 2023-12-18 | |
Aaron | AR028C3M-100mg |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid |
2613422-96-9 | 95% | 100mg |
$542.00 | 2025-02-16 | |
Enamine | EN300-27703613-2.5g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-20 | |
Enamine | EN300-27703613-0.1g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-27703613-1.0g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 |
(2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
(2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acidに関する追加情報
Introduction to (2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic Acid (CAS No. 2613422-96-9)
(2E-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2613422-96-9, is a derivative of the oxazine heterocycle and features a unique structural framework that makes it of considerable interest for various synthetic and biological applications.
The molecular structure of this compound includes a prop-2-enoic acid moiety, which is a key feature for its reactivity and potential utility in drug design. The presence of a tert-butoxy carbonyl group enhances its stability and functionality, making it a valuable intermediate in the synthesis of more complex molecules. This structural characteristic is particularly relevant in the context of modern pharmaceutical development, where such intermediates are often employed to construct novel therapeutic agents.
In recent years, there has been a growing interest in oxazine derivatives due to their diverse biological activities. The oxazine ring system is known to exhibit properties that make it suitable for applications ranging from antimicrobial agents to potential chemotherapeutic compounds. Specifically, the 3,4-dihydro-2H-1,4-oxazin scaffold has been explored for its ability to interact with biological targets in ways that may lead to new therapeutic strategies.
The synthesis of (2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid involves a series of well-defined chemical transformations that highlight the compound's synthetic versatility. The introduction of the tert-butoxy carbonyl group at the 4-position of the oxazine ring not only provides stability but also serves as a handle for further functionalization. This makes the compound an attractive building block for medicinal chemists seeking to develop new molecules with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The structural motif of (2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin}-6-ypropyl prop enoic acid suggests that it could interact with specific enzymatic targets by occupying binding pockets that are critical for catalytic activity. This has led to investigations into its role as an inhibitor for various enzymes implicated in metabolic pathways and diseases.
The tert-butoxy carbonyl group also plays a crucial role in protecting reactive sites during synthesis and ensuring that subsequent modifications occur at desired positions. This level of control is essential in pharmaceutical chemistry, where precise molecular modifications can significantly impact the efficacy and safety of drug candidates. The stability provided by this group allows researchers to manipulate other parts of the molecule without degradation, facilitating more complex synthetic routes.
In academic research, (2E)-3-{4-(tert-butoxy)carbonyl}-3-hydroxypropyl prop enoic acid has been studied as part of larger efforts to understand how structural modifications influence biological activity. Computational studies have been particularly useful in predicting how this compound might behave within biological systems. These studies often involve molecular docking simulations, which can provide insights into potential binding interactions with proteins and other biomolecules.
The propenoic acid moiety is another key feature that has been extensively examined in terms of its reactivity and functionalization potential. This group can participate in various chemical reactions, including condensation reactions with aldehydes or ketones, which can lead to the formation of more complex cyclic structures. Such transformations are often employed in the synthesis of natural products or biologically active molecules.
The oxazine ring itself is known for its ability to undergo ring-opening reactions under certain conditions. These reactions can be harnessed to introduce new functional groups or alter the connectivity within the molecule. For instance, nucleophilic attack on the ring can lead to the formation of new carbon-carbon bonds, which can be further elaborated through subsequent chemical steps.
In summary, (2E)-3-{4-(tert-butoxy)carbonyl}-3-hydroxypropyl prop enoic acid (CAS No. 2613422 96 9) represents an important compound in the realm of chemical biology and pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The combination of stability provided by the tert-butoxy carbonyl group and reactivity offered by the propenoic acid moiety positions this compound as a valuable tool for researchers exploring new drug candidates.
2613422-96-9 ((2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid) Related Products
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)




